![molecular formula C11H11N3O B15306704 4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol is a bipyridine derivative with significant potential in various scientific fields. Bipyridines are well-known for their applications in coordination chemistry, where they serve as ligands forming complexes with metal ions . This compound, with its unique structure, offers interesting properties that can be harnessed in different research and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol . This reaction is carried out in a pressure reactor to yield the desired product. The industrial production methods for this compound are designed to be efficient and scalable, ensuring high purity and yield.
Analyse Chemischer Reaktionen
4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions
Wissenschaftliche Forschungsanwendungen
4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol involves its interaction with specific molecular targets. In coordination chemistry, it forms stable complexes with metal ions, which can alter the electronic properties of the metal center. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol can be compared with other similar compounds, such as:
4-Amino-5-aminomethyl-2-methylpyrimidine: This compound has similar amino and methyl substituents but differs in its pyrimidine ring structure.
4-Amino-5-hydroxymethyl-2-methylpyrimidine: This compound also has amino and hydroxymethyl groups but features a pyrimidine ring instead of a bipyridine structure.
The uniqueness of 4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol lies in its bipyridine core, which provides distinct electronic and coordination properties compared to pyrimidine-based compounds.
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
4-(4-amino-5-methylpyridin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H11N3O/c1-7-6-14-10(5-9(7)12)8-2-3-13-11(15)4-8/h2-6H,1H3,(H2,12,14)(H,13,15) |
InChI-Schlüssel |
CSFIURRKVXXAQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1N)C2=CC(=O)NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




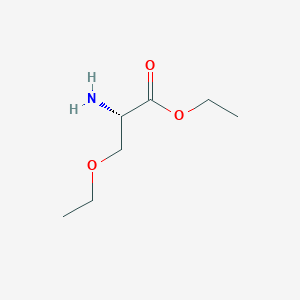
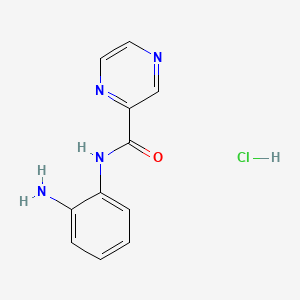
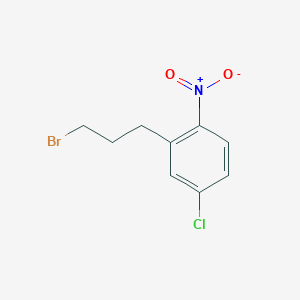

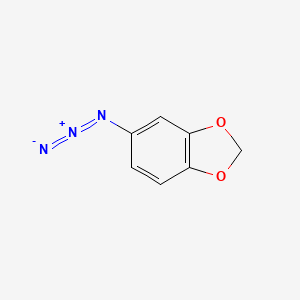
![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)
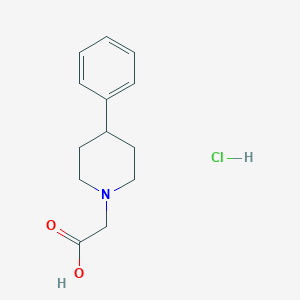
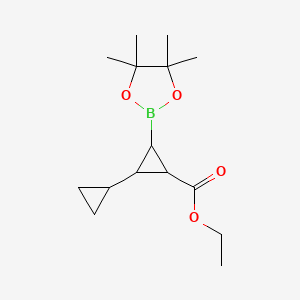
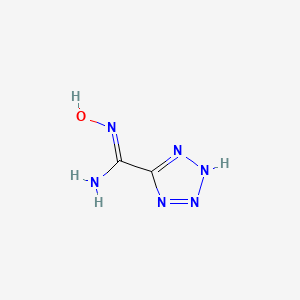

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B15306699.png)

